5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide
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Overview
Description
5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide is a synthetic compound widely used in biochemical research. It is a chromogenic substrate for N-acetyl-beta-D-glucosaminidase, an enzyme that hydrolyzes N-acetylglucosamine residues from glycoproteins and glycolipids. The compound is known for producing a blue precipitate upon enzymatic cleavage, making it useful in various diagnostic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide typically involves the reaction of 5-bromo-4-chloro-3-indolyl with N-acetyl-beta-D-glucosamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide primarily undergoes hydrolysis reactions catalyzed by N-acetyl-beta-D-glucosaminidase. The compound can also participate in substitution reactions due to the presence of bromine and chlorine atoms on the indole ring.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using N-acetyl-beta-D-glucosaminidase in aqueous buffer solutions.
Substitution: Reagents such as sodium hydroxide (NaOH) or other bases can facilitate substitution reactions on the indole ring.
Major Products
Hydrolysis: The major product of enzymatic hydrolysis is 5-Bromo-4-chloro-3-indolyl, which forms a blue precipitate.
Substitution: Substitution reactions can yield various derivatives depending on the reagents used.
Scientific Research Applications
5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide is extensively used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is as a chromogenic substrate for detecting N-acetyl-beta-D-glucosaminidase activity. This makes it valuable in:
Enzyme assays: Used to measure the activity of N-acetyl-beta-D-glucosaminidase in various biological samples.
Histochemistry: Employed in staining techniques to visualize enzyme activity in tissue sections.
Microbiology: Utilized in culture media to identify bacterial strains that produce N-acetyl-beta-D-glucosaminidase.
Genetic research: Helps in the study of gene expression and regulation involving N-acetylglucosamine metabolism.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide involves its enzymatic cleavage by N-acetyl-beta-D-glucosaminidase. The enzyme hydrolyzes the glycosidic bond, releasing 5-Bromo-4-chloro-3-indolyl, which then undergoes oxidation to form a blue precipitate. This color change is used as an indicator of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide: Similar in structure and used as a substrate for N-acetyl-beta-D-galactosaminidase.
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide: Used as a substrate for beta-D-glucuronidase.
5-Bromo-4-chloro-3-indolyl-phosphate: Used as a substrate for alkaline phosphatase.
Uniqueness
5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide is unique due to its specificity for N-acetyl-beta-D-glucosaminidase and its ability to produce a distinct blue precipitate upon enzymatic cleavage. This makes it particularly useful in applications requiring precise detection of enzyme activity.
Properties
IUPAC Name |
N-[2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)10(5-21)26-16(13)25-9-4-19-8-3-2-7(17)12(18)11(8)9/h2-4,10,13-16,19,21,23-24H,5H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWPNTKTZYIFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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